Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate
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Overview
Description
Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxane moiety and the carbamimidoyl group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxane derivatives. These derivatives can be synthesized via ring-closing metathesis using a nitro-Grela catalyst
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalytic systems and optimization of reaction parameters are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate involves its interaction with molecular targets such as enzymes and receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzodioxane moiety can engage in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxane derivatives and carbamimidoyl-containing molecules. Examples are:
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRHCLNQZVRQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17471-82-8 |
Source
|
Record name | (1,4-benzodioxan-6-ylmethyl)guanidinium sulphate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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